2,3'-Bi-1h-indole,1'-methyl-
Description
2,3'-Bi-1H-indole,1'-methyl- is a methyl-substituted biindole derivative characterized by two indole moieties linked at the 2- and 3'-positions, with a methyl group at the 1'-position of the second indole unit. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry. The compound is typically synthesized via cross-coupling reactions, as detailed in Table 2.3 of , which outlines optimized conditions for its preparation using palladium-catalyzed Stille or Suzuki-Miyaura couplings . Key spectroscopic data, such as $^{13}\text{C}$-NMR and HRMS, confirm its structural identity:
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-1-methylindole |
InChI |
InChI=1S/C17H14N2/c1-19-11-14(13-7-3-5-9-17(13)19)16-10-12-6-2-4-8-15(12)18-16/h2-11,18H,1H3 |
InChI Key |
VIGIPFIQWURSOJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5'-Bi-1H-indole (CAS 581783-29-1)
This positional isomer features indole units linked at the 3- and 5'-positions. Unlike 2,3'-bi-1H-indole,1'-methyl-, the absence of a methyl group and altered linkage positions reduce steric hindrance, leading to distinct reactivity in electrophilic substitution reactions .
2,3'-Bi-1H-indole, 2,3-dihydro-1-methyl- (CAS 6623-06-9)
This derivative contains a partially saturated indole ring (dihydro group) and a methyl substituent at the 1-position. The reduced aromaticity in the dihydro moiety decreases conjugation, as evidenced by a lower molar mass (248.32 g/mol vs. 223.12 g/mol for the target compound) .
1H-Indole, 2-[1,1'-biphenyl]-4-yl-3-phenyl (CAS 607739-90-2)
This compound features extended aryl substituents at the 2- and 3-positions, enhancing π-stacking interactions but increasing molecular rigidity compared to the methyl-substituted biindole .
Physicochemical Properties
The methyl group in 2,3'-bi-1H-indole,1'-methyl- induces electron-donating effects, shifting aromatic carbon peaks upfield compared to non-methylated analogs .
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